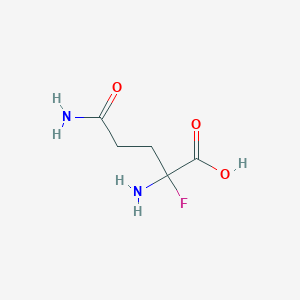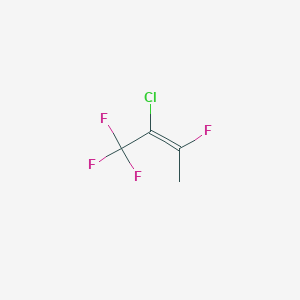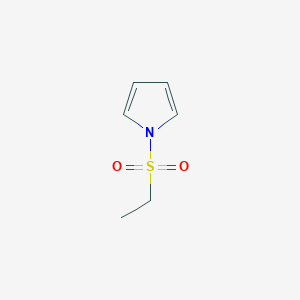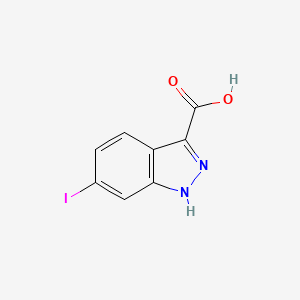![molecular formula C17H18F3N3O3S B3043604 Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate CAS No. 887267-70-1](/img/structure/B3043604.png)
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenyl ring, a thiazole ring, and a carboxylate ester group. The trifluoromethoxy group attached to the phenyl ring suggests that this compound might have interesting electronic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the phenyl ring with the trifluoromethoxy group, and the formation of the thiazole ring . The final step would likely involve the esterification of the carboxylic acid group to form the ethyl ester .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine and thiazole rings would add a degree of rigidity to the molecule, while the phenyl ring could participate in π-π stacking interactions. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the ethyl ester could potentially be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid . The piperazine ring might also undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethoxy and ester groups could enhance its solubility in polar solvents . The compound’s melting and boiling points, as well as its density, would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Atypical Antipsychotic Agents
This compound has been used in the design and synthesis of novel atypical antipsychotic agents . These agents are designed to treat schizophrenia and other mental health disorders. The synthesized compounds were screened for their in vitro and in vivo pharmacological activity, showing promising results .
Antimicrobial Potential
The compound has been used in the synthesis of new molecular hybrids of norfloxacin, a commonly used antibiotic . These hybrids were assessed for their direct antimicrobial potential as well as their anti-biofilm activity .
Anticancer Agents
The compound has been used in the development of potential anticancer agents . These agents were observed to produce a loss of cell viability in MCF-10A cells, which are a type of breast cancer cell .
Antifungal Activity
Some derivatives of this compound have been tested for their antifungal activity . However, the results revealed that these compounds did not show antifungal activity against certain strains of Candida .
Biological Potential of Indole Derivatives
The compound has been used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Antiviral Activity
Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a pharmaceutical, it might interact with specific biological targets such as enzymes or receptors . The presence of the piperazine ring suggests potential activity in the central nervous system, as many drugs with this structure have psychoactive properties .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-2-25-15(24)14-13(22-16(27-14)23-9-7-21-8-10-23)11-3-5-12(6-4-11)26-17(18,19)20/h3-6,21H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDCXRGKWYZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141324 | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate | |
CAS RN |
887267-70-1 | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B3043527.png)



![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B3043533.png)

![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)


